molecular formula C13H15NO2S B13662966 tert-Butyl benzo[b]thiophen-4-ylcarbamate

tert-Butyl benzo[b]thiophen-4-ylcarbamate

Cat. No.: B13662966
M. Wt: 249.33 g/mol
InChI Key: ARSBPQKYONRWFB-UHFFFAOYSA-N
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Description

tert-Butyl benzo[b]thiophen-4-ylcarbamate is an organic compound with the molecular formula C13H15NO2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl benzo[b]thiophen-4-ylcarbamate can be synthesized through various methods. One common method involves the reaction of benzo[b]thiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and reactant concentrations to achieve consistent product quality. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl benzo[b]thiophen-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl benzo[b]thiophen-4-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl benzo[b]thiophen-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl benzo[b]thiophen-2-ylcarbamate
  • tert-Butyl benzo[b]thiophen-3-ylcarbamate
  • tert-Butyl benzo[b]thiophen-5-ylcarbamate

Uniqueness

tert-Butyl benzo[b]thiophen-4-ylcarbamate is unique due to its specific substitution pattern on the benzo[b]thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

tert-butyl N-(1-benzothiophen-4-yl)carbamate

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-10-5-4-6-11-9(10)7-8-17-11/h4-8H,1-3H3,(H,14,15)

InChI Key

ARSBPQKYONRWFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=CSC2=CC=C1

Origin of Product

United States

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